molecular formula C10H9NO B112661 4-methyl-1H-indole-3-carbaldehyde CAS No. 4771-48-6

4-methyl-1H-indole-3-carbaldehyde

Cat. No.: B112661
CAS No.: 4771-48-6
M. Wt: 159.18 g/mol
InChI Key: OXMKZTMGJSTKPG-UHFFFAOYSA-N
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Description

4-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Chemical Reactions Analysis

4-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in multicomponent reactions, forming complex molecules with diverse functional groups . Major products formed from these reactions include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Scientific Research Applications

Pharmaceutical Development

4-Methyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives exhibit a range of biological activities, making them valuable in drug development.

Key Applications:

  • Neurological Disorders: The compound is utilized in synthesizing drugs targeting conditions such as Alzheimer's and Parkinson's disease due to its ability to influence neurotransmitter systems .
  • Antioxidant and Antimicrobial Activities: Research indicates that derivatives of this compound possess antioxidant properties, which can mitigate oxidative stress-related diseases. Additionally, they show antimicrobial activity effective against various pathogens.

Agrochemical Applications

The compound has been investigated for its role in developing agrochemicals, particularly as a more targeted approach to pest control compared to traditional methods.

Key Features:

  • Pest Control Agents: Studies have shown that this compound can be modified to create effective insecticides with lower environmental impact .

Biochemical Research

In biochemical studies, this compound is used as a reagent in various assays to explore enzyme activities and metabolic pathways.

Case Studies:

  • Enzyme Inhibition Studies: Researchers have utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic disorders, providing insights into potential therapeutic targets .

Material Science

Recent research has explored the potential applications of this compound in material science, particularly in organic electronics and photonic devices.

Applications:

  • Organic Electronics: The compound's electronic properties make it a candidate for developing organic semiconductors and photovoltaic materials .

Flavoring and Fragrance Industry

The unique aromatic properties of this compound make it useful in formulating flavoring agents and fragrances.

Applications:

  • Consumer Products: It enhances the sensory profiles of various consumer products, contributing to the development of new flavors and scents .

Data Tables

Application AreaSpecific Use CasesBiological Activity
PharmaceuticalDrug synthesis for neurological disordersAntioxidant, antimicrobial
AgrochemicalDevelopment of targeted pest control agentsPest management
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Material ScienceOrganic electronics and photonic devicesElectronic properties
Flavoring & FragranceFormulation of flavoring agentsEnhances sensory profiles

Biological Activity

4-Methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions
Indole derivatives, including this compound, interact with various biological targets, including enzymes and receptors. These interactions can modulate signaling pathways critical for cellular function. For instance, this compound has been shown to influence the NF-κB signaling pathway, which is pivotal in regulating immune responses and cell survival .

Biochemical Pathways
The compound exhibits a range of biological activities such as:

  • Anticancer : Indole derivatives are known to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
  • Anti-inflammatory : The compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial : Studies indicate that it possesses activity against various bacterial strains, making it a candidate for antibiotic development .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth .
Anti-inflammatoryReduces levels of pro-inflammatory cytokines like TNF-alpha and IL-6.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria .
AntioxidantScavenges free radicals, protecting cells from oxidative stress .
AntidiabeticImproves insulin sensitivity and glucose uptake in muscle cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : Research indicated that this compound significantly decreased the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : In vitro assays showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Properties

IUPAC Name

4-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMKZTMGJSTKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376210
Record name 4-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-48-6
Record name 4-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N,N-dimethylformamide (6 ml) and phosphorus oxychloride (1.78 g) was stirred at room temperature for 30 minutes. 4-Methylindole (1.0 g) was added to the reaction solution, followed by stirring at room temperature for one hour. A 5N aqueous solution of sodium hydroxide (15 ml) was added thereto, followed by stirring at 100° C. for further 30 minutes. The reaction solution was cooled, and the precipitated crystals were collected by filtration to give 4-methylindole-3-carboxaldehyde (Compound III-1, 1.14 g).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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